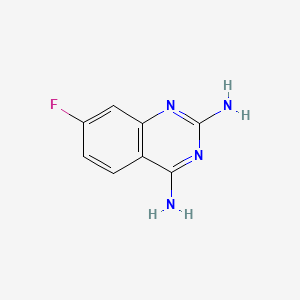

7-Fluoroquinazoline-2,4-diamine

説明

Historical Context of Quinazoline (B50416) Derivatives in Medicinal Chemistry Research

Quinazoline derivatives have long been a focus of medicinal chemistry research due to their wide range of biological activities. ambeed.comnih.gov These compounds, characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, have been investigated for their potential as antifungal, antiviral, antidiabetic, anti-inflammatory, antibacterial, and antioxidant agents. ambeed.comnih.gov Notably, several quinazoline-based drugs have received regulatory approval and are used in clinical practice, underscoring the therapeutic importance of this scaffold. nih.gov

The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a diverse array of derivatives with distinct pharmacological profiles. nih.gov Much of the research has focused on the development of anticancer agents, with some derivatives showing potent inhibitory effects on key enzymes involved in cell proliferation and survival, such as receptor tyrosine kinases and dihydrofolate reductase. semanticscholar.org

Significance of Fluorine Substitution in Heterocyclic Compounds for Biological Research

The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in drug design to enhance their biological properties. researchgate.netresearchgate.net The unique physicochemical characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's potency, metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.netmdpi.comrsc.org

Specifically, fluorination can:

Enhance binding affinity: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets, leading to stronger binding and increased potency. rsc.org

Modulate lipophilicity: The addition of fluorine can alter a compound's lipophilicity, which in turn affects its absorption, distribution, and ability to penetrate cell membranes and reach its target. mdpi.comnih.gov

Influence pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's ionization state and interaction with its target. researchgate.net

The strategic placement of fluorine atoms has been instrumental in the development of numerous successful drugs across various therapeutic areas. mdpi.com

Overview of 7-Fluoroquinazoline-2,4-diamine within the broader Quinazoline-2,4-diamine (B158780) Class

The quinazoline-2,4-diamine scaffold is a specific class of quinazoline derivatives that has garnered significant attention for its therapeutic potential, particularly in oncology. umich.edu These compounds are characterized by the presence of amino groups at the 2 and 4 positions of the quinazoline ring.

7-Fluoroquinazoline-2,4-diamine is a member of this class where a fluorine atom is substituted at the 7-position of the quinazoline ring. This specific fluorination is expected to impart the beneficial properties associated with fluorine substitution, as discussed previously, potentially enhancing its biological activity compared to its non-fluorinated counterparts. The diamino substitution pattern is a key pharmacophoric feature that can engage in crucial hydrogen bonding interactions with biological targets. umich.edu

Research Scope and Focus on Preclinical Investigations of 7-Fluoroquinazoline-2,4-diamine and its Derivatives

Preclinical research on 7-Fluoroquinazoline-2,4-diamine and its derivatives is primarily focused on elucidating their potential as therapeutic agents, with a strong emphasis on their anticancer and antibacterial activities. semanticscholar.orgnih.gov The core of these investigations lies in the synthesis of novel derivatives and their subsequent biological evaluation. nih.gov

A key area of investigation is the role of these compounds as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Researchers are exploring the ability of 7-fluoroquinazoline-2,4-diamine derivatives to selectively inhibit specific kinases involved in tumor growth and proliferation. nih.gov

Another significant research avenue is the development of these compounds as antibacterial agents. nih.gov With the rise of antibiotic resistance, there is an urgent need for new classes of antibiotics. researchgate.net Studies are being conducted to assess the efficacy of 7-fluoroquinazoline-2,4-diamine derivatives against a range of bacterial strains and to understand their mechanism of action. nih.gov

The synthesis of various derivatives allows for the exploration of structure-activity relationships (SAR), providing insights into how different substituents on the quinazoline scaffold influence biological activity. nih.gov This information is crucial for the rational design of more potent and selective drug candidates.

Interactive Data Table: Research Focus on 7-Fluoroquinazoline-2,4-diamine and its Derivatives

| Research Area | Focus | Key Findings |

| Anticancer Activity | Kinase Inhibition (e.g., PI3Kδ, Aurora A) | Derivatives show potent and selective inhibition of specific kinases, leading to antiproliferative effects in cancer cell lines. nih.govnih.gov |

| Tubulin Polymerization Inhibition | Certain quinazoline-2,4-diamine derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. umich.edu | |

| Antibacterial Activity | Inhibition of Folate Biosynthesis and Membrane Integrity | Derivatives have demonstrated broad-spectrum antibacterial activity, including against drug-resistant strains. nih.govresearchgate.net |

| Structure-Activity Relationship (SAR) Studies | Synthesis of Novel Derivatives | The introduction of different functional groups at various positions of the quinazoline ring significantly impacts biological activity. nih.gov |

Structure

3D Structure

特性

IUPAC Name |

7-fluoroquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOMDINHOSZLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152506 | |

| Record name | 2,4-Quinazolinediamine, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-78-0 | |

| Record name | 7-Fluoro-2,4-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Quinazolinediamine, 7-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Structural Modification of 7 Fluoroquinazoline 2,4 Diamine

Strategies for Amine Group Functionalization at C2 and C4 Positions

The amine groups at the C2 and C4 positions of the 7-fluoroquinazoline-2,4-diamine scaffold serve as primary sites for functionalization. Various synthetic strategies are employed to introduce a wide array of substituents, thereby modulating the compound's biological profile.

One common approach involves the nucleophilic substitution of a leaving group, such as a chlorine atom, at the C2 and C4 positions. For instance, 2,4-dichloro-7-fluoroquinazoline (B1321832) can be synthesized from 7-fluoroquinazoline-2,4(1H,3H)-dione. nih.gov This intermediate allows for the sequential or simultaneous introduction of different amines. The reaction conditions, including the choice of solvent and base, can be optimized to control the regioselectivity of the substitution. For example, refluxing N-butyl-2-chloroquinazolin-4-amine with various aryl amines in a mixture of ethanol (B145695) and DMF can yield 2-arylamino-4-alkylaminoquinazolines. semanticscholar.org

Another strategy involves the direct reaction of 7-fluoroquinazoline-2,4-diamine with electrophilic reagents. This can include acylation, alkylation, and arylation reactions to introduce diverse functional groups onto the amine nitrogens. ambeed.com The reactivity of the C2 and C4 amino groups can differ, allowing for selective functionalization under specific reaction conditions.

The functionalization of these amine groups is critical for establishing interactions with biological targets. For instance, the introduction of an arylamino moiety at the C2 position and an alkylamino side chain at the C4 position has been explored to enhance the binding affinity of these compounds with receptors like the epidermal growth factor receptor (EGFR) tyrosine kinase or with DNA through hydrogen bonding. semanticscholar.org

Introduction of Diverse Substituents on the Quinazoline (B50416) Ring System

Beyond the C2 and C4 positions, the quinazoline ring system itself can be modified to fine-tune the compound's properties. The introduction of various substituents on the benzene (B151609) ring of the quinazoline core can significantly impact its electronic and steric characteristics, thereby influencing its biological activity.

The fluorine atom at the C7 position is a key substituent, known to enhance properties such as lipophilicity, metabolic stability, and bioavailability. nih.gov The strategic placement of other substituents, such as electron-donating or electron-withdrawing groups, can further modulate the compound's activity. For example, studies on quinazoline derivatives have shown that electron-donating groups can favor anticancer activity, while electron-withdrawing groups may have a detrimental effect. nih.gov

The following table summarizes some examples of substituents introduced on the quinazoline ring and their observed effects:

| Substituent Position | Substituent | Observed Effect/Rationale |

| C6 | Iodo | Explored for antitumor activity in 2,3-disubstituted derivatives. nih.gov |

| C6 | Fluoro | Used in quinazolinone-sulphonamide hybrids for cytotoxic activities. nih.gov |

| C8 | Fluoro | Investigated in 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid for Aurora A kinase inhibition. nih.gov |

Synthesis of N-Substituted and N,N-Disubstituted Derivatives

The synthesis of N-substituted and N,N-disubstituted derivatives of 7-fluoroquinazoline-2,4-diamine allows for the exploration of a broader chemical space and the optimization of biological activity. These substitutions are typically achieved by reacting the primary amine groups at the C2 and C4 positions with various electrophiles.

N-substitution can be accomplished through reactions such as reductive amination, acylation, or alkylation. For example, the reaction of a 2,4-dichloroquinazoline (B46505) intermediate with primary amines leads to the formation of N-substituted derivatives at the C2 and C4 positions. semanticscholar.org

N,N-disubstitution involves the introduction of two substituents on the same nitrogen atom. This can be achieved through sequential alkylation or by using secondary amines as nucleophiles in reactions with 2,4-dichloroquinazoline. The synthesis of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives is an example of creating N,N-disubstituted compounds at the C2 position. nih.gov

The nature of the substituents, whether they are simple alkyl chains, aryl groups, or more complex heterocyclic moieties, plays a crucial role in determining the pharmacological properties of the resulting derivatives. For instance, the introduction of a pyrrolidine (B122466) moiety at the C2 position of certain quinazoline hybrids has shown significant antitumor activity. nih.gov

Modification of the Fluorine Position and its Impact on Subsequent Derivatization

The position of the fluorine atom on the quinazoline ring can significantly influence the reactivity of the scaffold and the biological activity of its derivatives. While this article focuses on 7-fluoroquinazoline-2,4-diamine, it is informative to consider the impact of altering the fluorine's location.

The electronic properties of the quinazoline ring are modulated by the position of the fluorine atom due to its strong electron-withdrawing nature. This can affect the ease of subsequent derivatization reactions at other positions on the ring. For example, the synthesis of 2,4-dichloro-7-fluoroquinazoline is a key step for further functionalization. nih.gov The presence of the fluorine at C7 influences the reactivity of the chloro groups at C2 and C4 towards nucleophilic substitution.

Different fluoro-isomers of quinazoline-2,4-diamine (B158780), such as 5-fluoro- and 6-fluoro-quinazoline-2,4-diamine, have also been synthesized and evaluated for their biological activities. nih.gov Comparing the biological data of these isomers can provide valuable structure-activity relationship (SAR) insights. For instance, a derivative of 6-fluoro-quinazoline-2,4-diamine was identified as a potential inhibitor of the Chikungunya virus. nih.gov

The following table highlights different fluoro-isomers of quinazoline-2,4-diamine and their context in research:

| Compound | Context of Study |

| 5-Fluoroquinazoline-2,4-diamine | Investigated for antiviral activity against Chikungunya virus. nih.gov |

| 6-Fluoroquinazoline-2,4-diamine | Identified as a potential inhibitor of Chikungunya virus. nih.gov |

| 7-Fluoroquinazoline-2,4-diamine | The primary focus of this article, with derivatives explored for various biological targets. |

| 8-Fluoroquinazoline-4-carboxylic acid derivatives | Synthesized and evaluated as Aurora A kinase inhibitors. nih.gov |

Chemo- and Regioselective Functionalization Techniques

Chemo- and regioselective functionalization are crucial for the efficient synthesis of specific derivatives of 7-fluoroquinazoline-2,4-diamine, particularly when multiple reactive sites are present. These techniques allow for the targeted modification of one functional group in the presence of others.

In the context of 7-fluoroquinazoline-2,4-diamine, the differential reactivity of the C2 and C4 positions can be exploited to achieve regioselectivity. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position in 2,4-dichloroquinazoline intermediates. This allows for the stepwise introduction of different amine nucleophiles. By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the reagents, it is possible to selectively substitute the chlorine at C4 first, followed by substitution at C2. semanticscholar.org

Chemoselectivity becomes important when the substituents introduced also contain reactive functional groups. Protecting group strategies may be employed to temporarily mask a reactive site on a substituent while another part of the molecule is being modified.

Advanced synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, can also be used to achieve high chemo- and regioselectivity in the functionalization of the quinazoline core. These methods offer a powerful toolkit for creating a diverse library of analogues with precise structural control.

Development of Analogues for Targeted Biological Inquiry

The development of analogues of 7-fluoroquinazoline-2,4-diamine is a key strategy in medicinal chemistry to probe biological pathways and to design drugs with high potency and selectivity for a specific target. By systematically modifying the structure of the parent compound, researchers can investigate the structure-activity relationships (SAR) and identify the key molecular features required for a desired biological effect.

For example, analogues of 7-fluoroquinazoline-2,4-diamine have been designed and synthesized to target various biological entities, including protein kinases and viruses. The quinazoline scaffold is a well-known pharmacophore in the development of kinase inhibitors, and modifications to the substituents at the C2 and C4 positions can be used to achieve selectivity for a particular kinase. nih.gov

The development of analogues also involves the introduction of different functional groups to improve pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability. For instance, the incorporation of a fluorine atom is a common strategy to enhance these properties. nih.gov

The following table provides examples of how analogues of quinazoline-2,4-diamines have been developed for specific biological inquiries:

| Parent Scaffold | Modification | Biological Target/Inquiry |

| Quinazoline-2,4-diamine | Introduction of various substituents at C2 and C4 | Antitumor agents, DNA binding affinity. semanticscholar.orgresearchgate.net |

| Quinazoline | Structural modifications to enhance selectivity | Aurora A kinase inhibition. nih.gov |

| Quinazoline-2,4-diamine | Synthesis of different fluoro-isomers | Antiviral activity against Chikungunya virus. nih.gov |

| 2,4-Diaminoquinazoline | Design of derivatives to occupy NZ and COL binding sites | Tubulin polymerization inhibitors. umich.edu |

Structure Activity Relationship Sar Studies of Fluoroquinazoline 2,4 Diamine Derivatives

Influence of Substituent Nature and Position on Biological Activity

Impact of Fluorine Position (e.g., C6, C7, C8) on Efficacy

The position of the fluorine atom on the quinazoline (B50416) ring is a critical determinant of biological activity. While specific comparative studies on the 6-fluoro, 7-fluoro, and 8-fluoro isomers of quinazoline-2,4-diamine (B158780) are not extensively documented in publicly available literature, insights can be gleaned from research on related quinazoline and quinoline (B57606) scaffolds.

For instance, studies on 4-anilinoquinazolines have shown that substitutions at the C6 and C7 positions are crucial for their activity as EGFR kinase inhibitors. mdpi.com The electron-withdrawing nature of the fluorine atom can influence the electronic environment of the quinazoline ring system, thereby affecting its interaction with target proteins. In a study of N2,N4-disubstituted quinazoline-2,4-diamines, it was found that 6- or 7-substituted derivatives, including those with halide substituents, displayed potent antibacterial activity against multidrug-resistant Acinetobacter baumannii. nih.gov Another study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid highlighted the significance of the fluorine group at the C8 position for binding to the hinge region of Aurora A kinase, suggesting that its small size prevents steric clashes. mdpi.com

In the context of 4-aminoquinolines, 7-fluoro derivatives were found to be less active against both chloroquine-susceptible and -resistant Plasmodium falciparum compared to their 7-chloro, 7-bromo, and 7-iodo counterparts. This suggests that while the presence of a halogen at C7 is important, the specific nature of that halogen significantly impacts efficacy.

Role of N2 and N4 Substituents in Modulating Interactions

The substituents at the N2 and N4 positions of the 2,4-diaminoquinazoline scaffold play a pivotal role in modulating biological interactions. A systematic exploration of these positions has been a key focus in the optimization of this chemical series for various therapeutic applications, including antibacterial and antileishmanial activities. nih.govresearchgate.net

In the pursuit of antibacterial agents, research has demonstrated that the nature of the substituents at N2 and N4 is critical for potency. For example, in a series of N2,N4-disubstituted quinazoline-2,4-diamines, it was observed that for N4-furfuryl analogs, a bulky alkyl group at the N2 position was favorable for antibacterial activity. acs.org Conversely, when the furfuryl moiety was at the N2 position, smaller groups were better tolerated at the N4 position. acs.org

A detailed structure-activity relationship study focusing on substitutions at the 2- and 4-positions revealed that an N2-benzyl and an N4-methyl combination was particularly effective. nih.gov This highlights the specific and often interdependent roles of these substituents in driving biological activity.

Table 1: Impact of N2 and N4 Substituents on Antibacterial Activity of Quinazoline-2,4-diamines

| Compound | N2 Substituent | N4 Substituent | Antibacterial Activity (MIC in µM against S. aureus) | Reference |

| 1 | Methyl | Furfuryl | Inactive | acs.org |

| 2 | Ethyl | Furfuryl | Inactive | acs.org |

| 3 | Isopropyl | Furfuryl | Active | acs.org |

| 4 | 2-Hydroxyethyl | Furfuryl | Inactive | acs.org |

| 5 | 2,2,2-Trifluoroethyl | Furfuryl | Inactive | acs.org |

| 6 | tert-Butyl | Furfuryl | Active | acs.org |

| 7 | Cyclopropyl | Furfuryl | Inactive | acs.org |

| 8 | Cyclobutyl | Furfuryl | Inactive | acs.org |

| 9 | Cyclopentyl | Furfuryl | Active | acs.org |

| 10 | Cyclohexyl | Furfuryl | Active | acs.org |

| 11 | Furfuryl | Methyl | Active | acs.org |

| 12 | Furfuryl | Isopropyl | Active | acs.org |

Effects of Remote Ring Substituents on Target Affinity

In studies of N2,N4-disubstituted quinazoline-2,4-diamines as antibacterial agents, substitutions at the C6 and C7 positions with halides or alkyl groups were found to be particularly beneficial for activity against multidrug-resistant Acinetobacter baumannii. nih.govnih.gov This suggests that modification of the benzenoid ring is a viable strategy for enhancing the potency of this class of compounds.

Similarly, in the context of anticancer agents, substitutions at the C6 and C7 positions of the 4-anilinoquinazoline (B1210976) scaffold are well-established as being critical for potent EGFR kinase inhibition. mdpi.com These substituents can occupy a region of the ATP binding site that can be exploited to enhance affinity and selectivity.

Conformational Analysis and Molecular Recognition in Biological Systems

In the case of 4-anilinoquinazoline-based EGFR inhibitors, the nitrogen atom linking the aniline (B41778) and quinazoline rings, and the directionality of the hydrogen bond acceptor, are vital for inhibitory activity. tku.edu.tw The conformation of the molecule is constrained by the need to fit within the ATP binding site and form key hydrogen bonds with residues such as the hinge region's methionine.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While no QSAR studies have been published specifically for 7-fluoroquinazoline-2,4-diamine, numerous QSAR models have been developed for broader classes of quinazoline derivatives, offering valuable insights that could be applicable. biointerfaceresearch.comresearchgate.netnih.govnih.govresearchgate.net

These studies often identify key molecular descriptors that influence activity, such as hydrophobic, electronic, and topological parameters. For instance, a QSAR study on antimicrobial quinazoline derivatives identified AlogP98 (a measure of hydrophobicity), atomic polarizability (an electronic descriptor), and radius of gyration (a topological descriptor) as being significant for activity. researchgate.net Such models can be used to predict the activity of novel compounds and guide the design of more potent derivatives. The development of a robust QSAR model for 7-fluoroquinazoline-2,4-diamine derivatives would be a valuable tool for future drug discovery efforts in this area.

Key Pharmacophoric Elements within the Fluoroquinazoline-2,4-diamine Scaffold

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the available SAR data for quinazoline derivatives, several key pharmacophoric elements can be identified for the fluoroquinazoline-2,4-diamine scaffold, particularly in the context of kinase inhibition.

A general pharmacophore for 4-anilinoquinazoline-based EGFR inhibitors includes:

A hydrogen bond acceptor: The N1 atom of the quinazoline ring is a critical hydrogen bond acceptor that interacts with the hinge region of the kinase. mdpi.comtku.edu.tw

The quinazoline core: This provides the basic scaffold that correctly orients the other pharmacophoric features.

Substituents at C6 and C7: These positions can be substituted with small, often lipophilic groups that occupy a hydrophobic pocket in the ATP binding site, enhancing affinity. mdpi.com

The N4-anilino group: This group often projects into a more solvent-exposed region and can be modified to improve properties such as solubility and selectivity.

Pharmacophore models have been successfully developed for various quinazoline-based inhibitors, often featuring a combination of hydrogen bond acceptors, aromatic rings, and hydrophobic features. researchgate.netresearchgate.net These models serve as powerful tools in virtual screening campaigns to identify novel compounds with the desired biological activity.

Enzyme Inhibition Profiles and Target Engagement

The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding sites of various enzymes, particularly kinases. nih.govnih.govnih.gov The addition of a fluorine atom at the 7th position of the quinazoline ring can enhance binding affinity and selectivity for target enzymes. mdpi.com

7-Fluoroquinazoline-2,4-diamine and its derivatives have been investigated for their ability to inhibit several protein kinases that are critical to tumor growth, proliferation, and survival. ekb.egresearchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, plays a crucial role in the development of various cancers. nih.govresearchgate.net The 4-anilinoquinazoline structure is a well-established pharmacophore for EGFR inhibition, and the quinazoline core is recognized for its high affinity for the EGFR kinase active site. nih.govnih.govmdpi.com

Research into fluoroquinazolinone derivatives has demonstrated potent anticancer activity. nih.gov For instance, certain derivatives showed significant cytotoxic effects against MCF-7 and MDA-MBA-231 human cancer cell lines, with activity sometimes exceeding that of the reference drug gefitinib. nih.gov The inhibitory mechanism involves the quinazoline nucleus binding to the ATP pocket of the EGFR kinase domain, a common feature for this class of inhibitors. mdpi.comnih.gov The 4-anilino group typically projects into a nearby hydrophobic pocket, anchoring the molecule. mdpi.com Structural modifications, such as substitutions at the C-7 position of the quinazoline core, are known to influence inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov

| Compound Derivative | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Fluoroquinazolinone Derivative 6 | MCF-7 | 0.35 ± 0.01 | nih.gov |

| Fluoroquinazolinone Derivative 10f | MCF-7 | 0.71 ± 0.01 | nih.gov |

| Fluoroquinazolinone Derivative 10d | MCF-7 | 0.89 ± 0.02 | nih.gov |

| Fluoroquinazolinone Derivative 10a | MCF-7 | 0.95 ± 0.01 | nih.gov |

| Gefitinib (Reference) | MCF-7 | 0.97 ± 0.02 | nih.gov |

| Fluoroquinazolinone Derivative 10e | MDA-MBA-231 | 0.28 ± 0.02 | nih.gov |

| Fluoroquinazolinone Derivative 10d | MDA-MBA-231 | 0.38 ± 0.01 | nih.gov |

| Gefitinib (Reference) | MDA-MBA-231 | 1.30 ± 0.04 | nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.govrsc.org Consequently, inhibiting VEGFR-2 is a key strategy in anticancer therapy. nih.govnih.gov The quinazoline scaffold is also a core component of many VEGFR-2 inhibitors. nih.govresearchgate.net

Studies on 7-substituted quinazoline derivatives have highlighted their potential as potent VEGFR-2 inhibitors. For example, modifying the 7-position of the quinazoline ring with an aminoalkoxy group led to derivatives with significant inhibitory activity. mdpi.com Further substitutions on the aryloxy ring of these compounds resulted in a remarkable increase in potency, with one methyl derivative achieving an IC50 value of 2 nM against VEGFR-2. mdpi.com Dual EGFR/VEGFR-2 inhibitors have also been developed by incorporating a 3-nitro-1,2,4-triazole (B13798) moiety at the C-7 position of a 4-anilino-quinazoline core, demonstrating that this position is key for modulating activity against multiple kinases. nih.gov

| Compound Derivative Structure | Target | IC50 | Reference |

|---|---|---|---|

| 7-aminoalkoxy-4-aryloxy-quinazoline (Methyl derivative) | VEGFR-2 | 2 nM | mdpi.com |

| Nicotinamide-based Derivative 6 | VEGFR-2 | 60.83 nM | mdpi.com |

| Nicotinamide-based Derivative 10 | VEGFR-2 | 63.61 nM | mdpi.com |

| Sorafenib (Reference) | VEGFR-2 | 53.65 nM | mdpi.com |

Poly(ADP-ribose) Polymerase-1 (PARP-1) is an enzyme crucial for DNA repair. ekb.egnih.gov Inhibiting PARP-1 is a promising therapeutic strategy for cancers that have deficiencies in other DNA repair pathways. ekb.eg While many PARP inhibitors are designed to mimic the substrate NAD+, various heterocyclic scaffolds have been explored for their inhibitory potential. nih.gov

Derivatives based on a quinazolinone core have been synthesized and evaluated as PARP-1 inhibitors. rsc.orgnih.gov In one study, a quinazolinone derivative, compound 12c, demonstrated potent PARP-1 inhibition with an IC50 of 30.38 nM, comparable to the approved PARP inhibitor Olaparib (IC50 = 27.89 nM). rsc.org These findings suggest that the broader quinazoline class, which includes 7-Fluoroquinazoline-2,4-diamine, serves as a viable framework for developing new PARP-1 inhibitors. rsc.org

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Quinazolinone Derivative 12c | PARP-1 | 30.38 | rsc.org |

| Olaparib (Reference) | PARP-1 | 27.89 | rsc.org |

| Quinazoline-2,4(1H,3H)-dione Derivative Cpd36 | PARP-1 | 0.94 | nih.gov |

| Quinazoline-2,4(1H,3H)-dione Derivative Cpd36 | PARP-2 | 0.87 | nih.gov |

Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling. nih.govnih.gov Inhibiting HPK1 can enhance T-cell activation and anti-tumor immune responses, making it an attractive target for cancer immunotherapy. nih.govnih.gov

The 2-aminoquinazoline (B112073) scaffold is a key feature in the development of HPK1 inhibitors. google.com Preclinical research on small molecule HPK1 inhibitors has shown that they can augment T-cell activation and cytokine production. nih.gov For example, a potent HPK1 inhibitor, referred to as Compound 1, was able to reverse immune suppression in human T cells. nih.gov The development of compounds with a 7-azole substituted 2-aminoquinazoline structure further underscores the importance of this scaffold for engaging HPK1. google.com This structural similarity suggests that 7-Fluoroquinazoline-2,4-diamine could also exhibit inhibitory activity against HPK1.

The primary mechanism by which quinazoline-based compounds inhibit tyrosine kinases involves competitive binding at the adenosine (B11128) triphosphate (ATP) binding site within the enzyme's catalytic domain. ekb.egmdpi.com X-ray crystallography studies of quinazoline inhibitors complexed with kinases have provided detailed insights into this interaction. mdpi.com

The 4-anilinoquinazoline moiety positions itself in the ATP site, with the quinazoline ring system aligning along the protein's hinge region. mdpi.com The substituent at the 4-position, typically an aniline ring, extends into a hydrophobic pocket in the protein's interior, which is crucial for high-affinity binding. mdpi.com Substitutions on the quinazoline core, particularly at the C-6 and C-7 positions, can form additional interactions and modulate the compound's solubility and selectivity profile. ekb.egmdpi.com For instance, an electron-withdrawing group like fluorine can be advantageous for antiproliferative activity. mdpi.com This established mode of action for the quinazoline class provides a strong rationale for the observed and potential inhibitory activities of 7-Fluoroquinazoline-2,4-diamine against various tyrosine kinases.

Kinase Inhibition Studies

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition

Quinazoline derivatives have been identified as promising inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a transmembrane glycoprotein (B1211001) overexpressed in various cancers. Optimized 8-methoxyquinazoline (B3282709) derivatives have demonstrated potent ENPP1 inhibition, with IC50 values as low as 8.05 nM. These inhibitors can activate the intracellular STING pathway by preventing the degradation of cGAMP. However, specific research detailing the inhibitory activity of 7-Fluoroquinazoline-2,4-diamine against ENPP1 is not extensively documented in the reviewed literature.

Dihydrofolate Reductase (DHFR) Inhibition

The quinazoline-2,4-diamine scaffold is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. Inhibition of DHFR disrupts the production of tetrahydrofolate, a vital precursor for nucleotide synthesis, leading to bacterial growth arrest.

Derivatives of 2,4-diaminoquinazoline have been designed as potent inhibitors of bacterial DHFR, demonstrating significant selectivity over the human isoform of the enzyme. Specifically, N²,N⁴-disubstituted quinazoline-2,4-diamines act as DHFR inhibitors with potent antibacterial activity. Structure-based design has led to 7-substituted-2,4-diaminoquinazolines with sub-100 picomolar potency against bacterial DHFR. For instance, a compound like 7-((2-thiazol-2-yl)benzimidazol-1-yl)-2,4-diaminoquinazoline is a powerful inhibitor of S. aureus DHFR with a Ki value of 0.002 nM and exhibits 46,700-fold selectivity over human DHFR.

Other Enzyme Targets (e.g., N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD))

The quinazoline scaffold has been explored for its inhibitory potential against other enzymes, such as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). NAPE-PLD is a zinc-associated enzyme that produces fatty acid ethanolamides. A quinazoline sulfonamide derivative was identified as the first small-molecule inhibitor of NAPE-PLD. The inhibitory mechanism is thought to involve the sulfonamide group coordinating with the enzyme's zinc center. Direct inhibitory studies of 7-Fluoroquinazoline-2,4-diamine on NAPE-PLD have not been specifically reported.

Antimicrobial Research Applications (In vitro and In vivo Animal Models)

The primary research application of 7-Fluoroquinazoline-2,4-diamine and its analogs has been in the field of antimicrobials, with a focus on overcoming drug resistance in pathogenic bacteria.

Antibacterial Efficacy

N²,N⁴-disubstituted quinazoline-2,4-diamines have demonstrated significant efficacy against multidrug-resistant (MDR) bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. These compounds have shown potent in vitro and in vivo activity against MRSA strains.

Research has been extended to the highly problematic Gram-negative pathogen, A. baumannii. Optimized N²,N⁴-disubstituted quinazoline-2,4-diamines, particularly those with a halide or alkyl group at the 6- or 7-position, show strong bactericidal activity against MDR A. baumannii strains. In a study assessing 73 such compounds, derivatives with 6- or 7-substitutions displayed promising activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 30 μM against six different A. baumannii strains. Some lead compounds proved more effective than the antibiotic tigecycline (B611373) in a murine infection model. Similarly, related 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline compounds showed potent activity against MDR A. baumannii, with MICs ranging from 0.5 to 32 µg/mL.

| Compound Class | Bacterial Strain | Reported MIC |

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii (MDR) | 0.5 - 30 μM |

| 7-((2-thiazol-2-yl)benzimidazol-1-yl)-2,4 diaminoquinazoline | S. aureus (wild type) | 0.0125 µg/mL |

| 7-((2-thiazol-2-yl)benzimidazol-1-yl)-2,4 diaminoquinazoline | S. aureus (trimethoprim-resistant) | 0.25 µg/mL |

| 1,3-diamino-7H-pyrrolo[3,2-f]quinazolines | Acinetobacter baumannii (MDR) | 0.5 - 32 µg/mL |

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. The quinazoline-2,4-diamine class of compounds has shown potential in combating this problem. N²,N⁴-disubstituted quinazoline-2,4-diamines have been found to possess antibiofilm activity, capable of eradicating 90% of cells within an established A. baumannii biofilm at concentrations at or near their MIC. Other quinazoline-based compounds have also demonstrated the ability to inhibit biofilm formation in both S. aureus and S. epidermidis at sub-MIC levels and can prevent bacterial adherence when coated on surfaces.

Antiviral Efficacy

Inhibition of Alphaviruses (e.g., Chikungunya Virus (CHIKV), Ross River Virus (RRV))

Research has identified the 2,4-diaminoquinazoline scaffold as a promising source of antiviral agents, particularly against alphaviruses like Chikungunya virus (CHIKV) and Ross River virus (RRV). nih.gov In a cell-based screening of a small-molecule library, 7-Fluoroquinazoline-2,4-diamine demonstrated inhibitory activity against CHIKV, showing a 54% cell survival rate at a concentration of 250 µM. nih.gov

A closely related isomer, 6-fluoro-quinazoline-2,4-diamine (also known as DCR 137), emerged as a particularly potent inhibitor in these studies. nih.gov DCR 137 was found to be more protective against CHIKV than the established antiviral drug ribavirin. nih.govnih.gov Its efficacy was not limited to CHIKV, as it also effectively inhibited the replication of RRV, suggesting that this class of compounds could act as pan-alphavirus inhibitors. nih.govnih.gov

Mechanisms of Viral Replication Inhibition

The antiviral action of the 2,4-diaminoquinazoline series, including the 6-fluoro derivative DCR 137, is attributed to the inhibition of viral replication. nih.gov Studies have demonstrated that treatment with DCR 137 leads to a dose-dependent reduction in the cytopathic effect caused by the virus and in the expression of viral proteins, such as the CHIKV-E2 protein. nih.govnih.gov

Furthermore, plaque reduction assays have shown that DCR 137 can significantly decrease the number of plaque-forming units by several log units. nih.govnih.gov A time-of-addition assay was conducted to determine which stage of the viral life cycle is targeted. The results indicated that the compound is effective when added after the virus has infected the cells, suggesting that it inhibits a post-entry step of viral replication. nih.gov While the precise molecular target within the viral replication machinery has not been definitively identified, the data strongly point towards an interruption of the viral replication process. nih.govnih.govmdpi.com

Antiparasitic Efficacy (e.g., Antileishmanial Activity against Leishmania donovani)

The quinazoline scaffold has also been explored for its potential against parasitic diseases. A series of N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated for their activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govku.eduresearchgate.net These studies have identified compounds with potent antileishmanial activity, with some demonstrating EC50 values in the high nanomolar to single-digit micromolar range. nih.gov For instance, a 7-methoxy substituted quinazoline was found to be a potent analog against L. donovani. nih.gov Another study highlighted that 2,4-diaminoquinazoline analogs of folate were highly active against Leishmania major in vitro. nih.gov However, specific data on the antileishmanial efficacy of 7-Fluoroquinazoline-2,4-diamine against Leishmania donovani is not available in the reviewed literature.

Immunomodulatory Investigations

Toll-Like Receptor (TLR) Agonism (e.g., TLR 7/8)

In addition to direct antiviral activity, certain 2,4-diaminoquinazoline derivatives have been identified as potent modulators of the innate immune system through their action on Toll-like receptors (TLRs). Specifically, this class of compounds has been shown to act as dual agonists for TLR7 and TLR8. nih.govresearchgate.netnih.gov These receptors are crucial for recognizing single-stranded RNA from viruses and initiating an immune response. researchgate.net

A notable example is the derivative (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexanol, which was identified as a potent dual TLR7 and TLR8 agonist. nih.govresearchgate.net The agonistic activity of these compounds leads to the production of cytokines, which is a hallmark of TLR7/8 activation. nih.gov This suggests that the antiviral effects of some quinazoline derivatives could be twofold: direct inhibition of viral replication and stimulation of the host's innate immune response. While this activity has been demonstrated for a closely related analog, it strongly implies that the 7-Fluoroquinazoline-2,4-diamine scaffold is a key pharmacophore for TLR7/8 agonism.

Modulation of Downstream Phosphorylation in Immune Cells

The activation of TLR7 and TLR8 by agonists initiates a downstream signaling cascade within immune cells, leading to the production of various cytokines and the mounting of an antiviral response. This signaling is known to proceed through the MyD88-dependent pathway, which involves the phosphorylation of several downstream proteins and ultimately leads to the activation of transcription factors like NF-κB. While it is established that TLR7/8 agonists based on the 2,4-diaminoquinazoline scaffold can induce cytokine production consistent with this pathway, specific studies detailing the direct modulation of downstream phosphorylation events in immune cells by 7-Fluoroquinazoline-2,4-diamine itself are not extensively documented in the available literature.

Reversal of Prostaglandin E2 (PGE2)-Induced Immune Suppression

Prostaglandin E2 (PGE2) is a lipid mediator known to play a significant role in creating an immunosuppressive environment in various pathological conditions, including cancer. It can suppress the functions of several immune cells, such as T cells and natural killer (NK) cells, and promote the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby helping tumors evade immune surveillance.

Currently, there are no available scientific studies investigating the potential of 7-Fluoroquinazoline-2,4-diamine to reverse the immune-suppressive effects induced by Prostaglandin E2. Research has been conducted on various other classes of compounds for their ability to modulate the PGE2 pathway, but specific data on 7-Fluoroquinazoline-2,4-diamine is not present in the current body of scientific literature.

Modulation of Cellular Processes (In vitro Studies)

The evaluation of a compound's ability to inhibit the growth of cancer cell lines is a fundamental step in preclinical cancer research. The MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cell lines are commonly used models for this purpose. While numerous quinazoline derivatives have been synthesized and evaluated for their anti-proliferative effects against these and other cancer cell lines, specific data regarding the activity of 7-Fluoroquinazoline-2,4-diamine remains unavailable. Studies on related quinazoline compounds have demonstrated a range of activities, but these findings cannot be directly extrapolated to 7-Fluoroquinazoline-2,4-diamine.

Interactive Data Table: Anti-Proliferative Activity of 7-Fluoroquinazoline-2,4-diamine

| Cell Line | IC₅₀ (µM) | Reference |

| MCF-7 | No data available | N/A |

| HCT-116 | No data available | N/A |

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis. A key characteristic of many anti-cancer agents is their ability to induce apoptosis in malignant cells. The quinazoline scaffold is a core structure in several compounds that have been shown to trigger apoptosis through various mechanisms, such as the activation of caspases and modulation of the Bcl-2 family of proteins. However, there is currently no published research that specifically examines the pro-apoptotic potential of 7-Fluoroquinazoline-2,4-diamine.

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. Certain quinazoline derivatives have been reported to cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), thereby preventing cancer cell proliferation. For instance, a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle of MCF-7 cells in the G1 phase. Despite these findings within the broader quinazoline class, specific studies on how 7-Fluoroquinazoline-2,4-diamine influences cell cycle progression have not been reported.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Inhibition of angiogenesis is therefore a significant strategy in cancer therapy. The quinazoline structure is found in several known angiogenesis inhibitors that target key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) receptor. While some 2,4-disubstituted quinazoline derivatives have demonstrated anti-angiogenic properties in preclinical models like the chick embryo chorioallantoic membrane (CAM) assay, there is no specific data available on the anti-angiogenesis potential of 7-Fluoroquinazoline-2,4-diamine.

Studies in Neurodegenerative Disease Models

The exploration of novel compounds for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an active area of research. Some quinazoline-based compounds have been investigated for their potential in this area, for example, as inhibitors of enzymes like acetylcholinesterase (AChE). A study on novel spiroquinazoline (B1250128) derivatives showed potential for applications in Alzheimer's disease models. However, there is currently no available scientific literature that reports on the evaluation of 7-Fluoroquinazoline-2,4-diamine in any preclinical models of neurodegenerative diseases.

Vasodilatory Effects and Mechanisms

Preclinical studies on N2,N4-disubstituted quinazoline-2,4-diamines have revealed their potential as vasodilatory agents. While research specifically isolating the effects of 7-Fluoroquinazoline-2,4-diamine is limited, the broader class of compounds has been shown to induce vasorelaxation in rat pulmonary arteries. The mechanisms underlying these effects appear to involve the modulation of key signaling pathways that regulate vascular tone.

The vasodilatory action of certain quinazoline derivatives is linked to the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. Some of these compounds have been found to be inhibitors of phosphodiesterase-5 (PDE-5), an enzyme that degrades cGMP. nih.gov By inhibiting PDE-5, these quinazoline derivatives increase the intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation. nih.gov This mechanism is similar to that of established vasodilator drugs. nih.gov The vasorelaxant effects of these compounds were observed to be diminished in the absence of a functional endothelium, which is consistent with a mechanism that involves the NO/cGMP pathway. researchgate.net Furthermore, some quinazoline analogues have been shown to enhance the relaxant effect of sodium nitroprusside, a direct NO donor, further supporting their involvement in this signaling cascade. nih.gov

RNA Binding and Degradation Facilitation

Myotonic dystrophy type 2 (DM2) is a genetic disorder caused by an expanded repeat of (CCUG) nucleotides in the CNBP gene. This expanded RNA, r(CCUG)exp, forms a toxic hairpin structure that sequesters essential proteins, leading to defects in pre-mRNA splicing.

Recent research has identified a druglike small molecule with a substituted N2-phenylquinazoline-2,4-diamine core that specifically targets and binds to the r(CCUG) repeats. nih.gov This binding has been shown to have significant therapeutic potential in preclinical models of DM2.

Biological Activities and Mechanisms of Action Preclinical Focus

Interaction with RNA Quality Control Pathways

While direct preclinical evidence detailing the interaction of 7-Fluoroquinazoline-2,4-diamine with specific mammalian RNA quality control pathways remains to be fully elucidated, its documented antiviral properties, particularly against RNA viruses, suggest a potential interplay with cellular RNA processing and surveillance mechanisms. The replication of viruses is intrinsically dependent on the host cell's machinery, and compounds that disrupt viral life cycles may do so by directly targeting viral components or by modulating host pathways that the virus hijacks, including those involved in RNA synthesis, stability, and degradation.

Research has identified 7-Fluoroquinazoline-2,4-diamine, also referred to as DCR 137, as a potential inhibitor of alphaviruses such as Chikungunya virus (CHIKV) and Ross River virus (RRV). nih.gov In vitro screenings have demonstrated its ability to protect against CHIKV, showing greater efficacy in these studies than ribavirin, a broad-spectrum antiviral agent. nih.gov The compound was found to inhibit the replication of CHIKV while maintaining high cell viability. nih.gov

The antiviral mechanism of 2,4-diaminoquinazoline derivatives may be linked to the inhibition of viral replication. For instance, a related compound was found to be a potent inhibitor of the Dengue virus (DENV) through a cell-based DENV replicon assay. nih.gov This suggests that the quinazoline (B50416) scaffold may interfere with the viral replication complex, which is responsible for synthesizing new viral RNA genomes. Such an interaction could potentially trigger cellular RNA surveillance mechanisms that recognize and degrade aberrant or foreign RNA molecules.

The broad-spectrum potential of 7-Fluoroquinazoline-2,4-diamine against other alphaviruses further underscores its potential as a pan-alphavirus inhibitor. nih.gov This broad activity suggests a mechanism that may target a conserved feature of the viral life cycle or a host-cell dependency, possibly involving RNA-dependent processes.

Further investigation into the precise molecular targets of 7-Fluoroquinazoline-2,4-diamine is necessary to determine if its antiviral effects are mediated through direct interaction with viral RNA or proteins, or indirectly through the modulation of host RNA quality control pathways that are activated in response to viral infection.

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For the 2,4-diaminoquinazoline scaffold, to which 7-fluoroquinazoline-2,4-diamine belongs, docking studies have been instrumental in elucidating binding modes across various therapeutic targets, including kinases and viral proteins. nih.govnih.gov

Although specific docking studies for 7-fluoroquinazoline-2,4-diamine are not extensively detailed in publicly available literature, its identification as an antiviral agent against Chikungunya and Ross River viruses suggests a high-affinity interaction with viral proteins. nih.gov General docking studies on related 2,4-diaminoquinazoline derivatives targeting enzymes like Epidermal Growth Factor Receptor (EGFR) kinase consistently show a characteristic binding pattern. The diamino groups at positions 2 and 4 typically form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase's ATP-binding pocket (e.g., methionine, cysteine). researchgate.netnih.gov

The fluorine atom at the 7-position, as seen in other fluoroquinazoline derivatives, can significantly influence the binding affinity and selectivity. nih.govmdpi.com It can alter the electronic properties of the quinazoline (B50416) ring system and form specific interactions, such as halogen bonds or favorable polar contacts, with the target protein, potentially preventing steric clashes and enhancing binding. nih.govmdpi.com

Table 1: Summary of Potential Molecular Docking Interactions for the 2,4-Diaminoquinazoline Scaffold

| Interaction Type | Key Residues (Examples) | Role in Binding |

| Hydrogen Bonds | Met, Cys, Glu, Asp (Hinge Region) | Anchors the ligand in the ATP-binding site. |

| π-π Stacking | Phe, Tyr, Trp (Aromatic Residues) | Stabilizes the quinazoline ring within the pocket. |

| Hydrophobic Interactions | Leu, Val, Ala, Pro | Enhances binding affinity through interactions with non-polar side chains. |

| Halogen Interactions | Various | The 7-fluoro group can form specific polar or halogen bonds, contributing to selectivity and affinity. nih.govmdpi.com |

This table represents a generalized summary of interactions observed for the 2,4-diaminoquinazoline scaffold based on studies of its various derivatives.

Molecular Dynamics Simulations for Binding Conformations and Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the dynamic stability of the predicted ligand-protein complex over time. These simulations model the natural movements and conformational changes of the protein and the bound ligand, providing a more realistic view of the interaction. For various quinazoline derivatives, MD simulations are typically run for durations of 100 nanoseconds or more to ensure the system reaches equilibrium. d-nb.inforesearchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods provide detailed information on electron distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Compound Prioritization

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for prioritizing candidates with favorable pharmacokinetic profiles. Various computational models and software tools (e.g., SwissADME, ADMET Predictor™, ProTox) are used to estimate these properties before committing to costly and time-consuming experimental synthesis and testing. researchgate.netjapsonline.comnih.gov

These tools predict a range of physicochemical and pharmacokinetic parameters, including solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for inhibiting key metabolic enzymes like Cytochrome P450 (CYP). They also assess compliance with medicinal chemistry guidelines such as Lipinski's Rule of Five, which helps to predict oral bioavailability. nih.govmdpi.com Toxicity predictions, such as for hepatotoxicity or mutagenicity, are also a key component of this in silico screening process. researchgate.netjapsonline.com

Table 2: Representative In Silico ADME/Tox Predictions for 7-Fluoroquinazoline-2,4-diamine

| Parameter | Predicted Value/Classification | Implication |

| Molecular Weight | 178.17 g/mol nih.gov | Complies with Lipinski's Rule (<500). |

| LogP (Lipophilicity) | Predicted Low-to-Moderate | Suggests good balance between solubility and permeability. |

| Aqueous Solubility | Predicted Soluble | Favorable for absorption and formulation. |

| GI Absorption | Predicted High | Indicates good potential for oral absorption. |

| BBB Permeant | Predicted No | May be less likely to cause CNS side effects. |

| CYP Inhibition | Predicted Non-inhibitor | Lower potential for drug-drug interactions. |

| Toxicity Class | Predicted Low | Favorable safety profile. |

Note: The values in this table are representative predictions based on the general properties of similar small molecules and are not from direct experimental measurement of 7-Fluoroquinazoline-2,4-diamine. These predictions are intended to guide research prioritization.

Virtual Screening and Ligand-Based Drug Design for Novel Fluoroquinazoline-2,4-diamine Analogues

Computational chemistry plays a pivotal role in the discovery of novel analogues of 7-fluoroquinazoline-2,4-diamine. Two primary strategies are virtual screening and ligand-based drug design.

Virtual screening involves computationally searching large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.gov This can be done through structure-based methods, where millions of compounds are docked into the target's binding site, or through ligand-based methods, which search for molecules with structural or pharmacophoric similarity to a known active compound like 7-fluoroquinazoline-2,4-diamine. High-throughput screening has already proven effective in identifying the 2,4-diaminoquinazoline scaffold as a potent antiviral agent. nih.govresearchgate.net

Ligand-based drug design uses the structure of a known active ligand to design new molecules with improved properties. Starting with the 7-fluoroquinazoline-2,4-diamine core, chemists can computationally model various substitutions at different positions on the quinazoline ring. These modifications can be designed to enhance interactions with the target protein, improve pharmacokinetic properties, or block metabolic pathways, leading to the creation of more potent and effective drug candidates. The 2,4-diaminoquinazoline structure is considered a "privileged scaffold" as it has shown activity against a wide range of biological targets, making it an excellent starting point for such design efforts. mdpi.com

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for elucidating the molecular architecture of 7-Fluoroquinazoline-2,4-diamine. By interacting with molecules using different forms of electromagnetic radiation, these techniques provide detailed information about the atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. It identifies the chemical environments of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F), which are all present in 7-Fluoroquinazoline-2,4-diamine.

While specific spectral data for 7-Fluoroquinazoline-2,4-diamine is not extensively published, the expected shifts and couplings can be inferred from data on similar quinazoline (B50416) structures. bas.bgacgpubs.orgsemanticscholar.orgresearchgate.net The high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus make it a highly sensitive probe for in-depth characterization. nih.gov The chemical shifts in ¹⁹F NMR are particularly responsive to the local electronic environment. nih.govworktribe.com

¹H NMR: In a typical ¹H NMR spectrum, one would expect to see distinct signals for the protons on the quinazoline ring system and the amine groups. The protons on the fluorinated benzene (B151609) ring would appear as a complex multiplet pattern due to coupling with the adjacent fluorine atom. Protons of the two amino groups (-NH₂) would likely appear as broad singlets.

¹³C NMR: The ¹³C NMR spectrum would display eight distinct signals, one for each carbon atom in the unique environments of the molecule. The carbon atom directly bonded to the fluorine (C-7) would show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the fluorinated ring would exhibit smaller two- and three-bond couplings (²JCF and ³JCF). worktribe.com

¹⁹F NMR: The ¹⁹F NMR spectrum is the most direct method for observing the fluorine environment. It would show a single resonance for the C-7 fluorine atom, with its chemical shift providing insight into the electronic nature of the quinazoline core. nih.govresearchgate.net This signal would be split into a multiplet due to coupling with neighboring aromatic protons (H-6 and H-8).

Table 1: Predicted and Example NMR Data for Quinazoline Scaffolds

| Nucleus | Predicted Data for 7-Fluoroquinazoline-2,4-diamine | Example Data for a Related Quinazoline Derivative semanticscholar.org |

|---|---|---|

| ¹H NMR | Signals for aromatic protons (split by F and other protons), broad signals for NH₂ protons. | N⁴-Butyl-N²-(3-nitrophenyl)quinazoline-2,4-diamine (in DMSO-d₆): δ 10.01 (s, 1H), 8.42 (s, 1H), 8.15 (s, 1H), 7.86 (d, J=8.4 Hz, 2H), 7.66 (t, J=8.0 Hz, 2H), 7.50 (d, J=7.9 Hz, 2H), 7.30 (t, J=8 Hz, 1H), 5.75 (s, 1H), 3.57 (s, 2H), 1.68 (t, J=8.0 Hz, 2H), 1.42 (t, J=8.0 Hz, 2H), 0.95 (t, J=8 Hz, 3H) |

| ¹³C NMR | 8 distinct signals. C-F bond shows large coupling constant. Carbons near N atoms shifted downfield. | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one (in DMSO): δ 164.1, 148.4, 139.1, 138.2, 133.7, 129.3, 127.8, 127.3, 117.5, 115.5, 114.9, 66.8, 21.2 acgpubs.org |

| ¹⁹F NMR | A single multiplet, with chemical shift indicative of the fluoro-aromatic environment. | Not available in cited sources for a close analogue. |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental formula of a compound.

For 7-Fluoroquinazoline-2,4-diamine, standard mass spectrometry would show a prominent peak for the molecular ion [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₈H₇FN₄) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. doi.org

Table 2: Mass Spectrometry Data for 7-Fluoroquinazoline-2,4-diamine

| Analysis Type | Formula | Expected Mass (m/z) | Information Provided |

|---|---|---|---|

| Standard MS (ESI+) | C₈H₇FN₄ | [M+H]⁺ ≈ 179.08 | Confirms nominal molecular weight. |

| HRMS (ESI+) | C₈H₈FN₄⁺ | [M+H]⁺ = 179.0784 | Confirms exact mass and elemental formula. cymitquimica.com |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds (e.g., stretching and bending). It is a valuable tool for identifying the functional groups present in a molecule. acgpubs.org The IR spectrum of 7-Fluoroquinazoline-2,4-diamine would be expected to show characteristic absorption bands confirming its key structural features. mdpi.com

Table 3: Expected Infrared (IR) Absorption Bands for 7-Fluoroquinazoline-2,4-diamine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3450 - 3250 (typically two bands for -NH₂) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=N (Quinazoline) | Stretching | 1650 - 1550 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-F (Aryl Fluoride) | Stretching | 1270 - 1100 |

X-ray Crystallography and Diffraction Analysis

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms within a solid material. These methods are essential for determining the absolute structure and characterizing the crystalline form of a compound.

When a high-quality single crystal of 7-Fluoroquinazoline-2,4-diamine can be grown, single-crystal X-ray diffraction provides the most unambiguous structural information. nih.gov This technique can precisely determine the three-dimensional coordinates of every atom in the molecule (excluding hydrogens, which are typically inferred). researchgate.net

The analysis yields a complete molecular geometry, including:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed between adjacent bonds.

Torsional angles: The dihedral angles that define the molecule's conformation.

Crystal packing: How individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonding. nih.gov

For quinazoline derivatives, this method has been used to confirm the planar nature of the quinazoline ring system and to detail the intermolecular forces that stabilize the crystal structure. researchgate.netmdpi.com

X-ray Powder Diffraction (XRPD) is used to analyze a bulk, polycrystalline sample. Instead of a single crystal, a fine powder of the material is used, which contains crystallites in random orientations. The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid. researchgate.net

The primary applications of XRPD in the research of 7-Fluoroquinazoline-2,4-diamine include:

Phase Identification: Confirming that the synthesized bulk material corresponds to the structure determined by single-crystal analysis.

Polymorph Screening: Identifying if the compound can exist in different crystalline forms (polymorphs), as different forms can have distinct physical properties. researchgate.net

Purity Assessment: Detecting the presence of crystalline impurities or amorphous content.

Quality Control: Ensuring batch-to-batch consistency in the solid form of the material.

The XRPD pattern is presented as a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions of the crystal, while the peak intensities are related to the arrangement of atoms within the unit cell.

Chromatographic and Separation Methods for Purity Assessment

Chromatographic methods are indispensable for determining the purity of synthesized compounds like 7-Fluoroquinazoline-2,4-diamine, ensuring that biological data is attributable to the correct molecular entity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of quinazoline derivatives. researchgate.net A common approach involves a reverse-phase (RP) HPLC method, which is effective for separating the compound of interest from starting materials, byproducts, and degradation products. ijpsonline.comsemanticscholar.org

Typically, a C18 column is employed for the separation. researchgate.netijpsonline.com The mobile phase often consists of a gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. scienceopen.comtandfonline.com For instance, a mobile phase of methanol and water (e.g., 80:20 v/v) has been successfully used for the analysis of a quinazoline analog. ijpsonline.comsemanticscholar.org Detection is commonly performed using a UV detector, often at a wavelength like 254 nm, where the quinazoline ring system exhibits strong absorbance. semanticscholar.org The retention time and peak purity are analyzed to confirm the identity and quantify the purity of the compound. researchgate.net These stability-indicating methods are crucial for ensuring the quality of the compound used in subsequent biological assays. ijpsonline.com

Table 1: Representative HPLC Conditions for Quinazoline Derivatives

| Parameter | Condition | Source |

| System | Reverse Phase (RP-HPLC) | ijpsonline.com |

| Column | C18 (e.g., 4.6×250 mm, 5 µm) | ijpsonline.comsemanticscholar.org |

| Mobile Phase | Methanol:Water (80:20 v/v) or Acetonitrile:Water | ijpsonline.comscienceopen.com |

| Flow Rate | ~0.9 - 1.0 mL/min | ijpsonline.comtandfonline.com |

| Detection | UV at 254 nm | semanticscholar.org |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions during the synthesis of fluoroquinazoline scaffolds. In the synthesis of related compounds like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, TLC is used to determine the point of reaction completion. researchgate.net The process involves spotting the reaction mixture on a silica (B1680970) gel-coated plate and eluting it with an appropriate solvent system. Visualization under UV light allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

Biological Assay Techniques for Preclinical Evaluation

Once purity is established, a variety of in vitro biological assays are employed to evaluate the compound's efficacy and to elucidate its mechanism of action at the cellular and molecular levels.

Cell viability assays are critical for determining the cytotoxic or anti-proliferative effects of quinazoline derivatives on cancer cell lines.

MTT Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. ijpsonline.com Mitochondrial dehydrogenases in living cells cleave the yellow MTT salt into a purple formazan (B1609692) product, which is then solubilized and quantified by measuring its absorbance. nih.gov This assay has been used to evaluate the in vitro anticancer activity of 2,4-diaminoquinazoline derivatives against a panel of human tumor cell lines, including breast (MCF-7), colon (HCT-116), and liver (HePG-2) cancer cells. nih.gov In one study, a library of compounds including 7-fluoro-quinazoline-2,4-diamine was screened for antiviral activity using a cell-based assay that measures the inhibition of virus-induced cytopathic effect and cell viability. tandfonline.com

SRB Assay : The Sulforhodamine B (SRB) assay is another common method that relies on the measurement of total cellular protein content. SRB, an aminoxanthene dye, binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total biomass. semanticscholar.org This assay is often used to complement or confirm findings from metabolic assays like the MTT, as it provides a different endpoint for assessing cell viability. semanticscholar.org

Since many quinazoline derivatives are designed as kinase inhibitors, enzyme inhibition assays are fundamental to their preclinical evaluation.

IC50 Determination : The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency as an inhibitor. It is the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. For quinazoline-based kinase inhibitors, IC50 values are determined against specific target kinases, such as Aurora A kinase or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). semanticscholar.org For example, a novel derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent inhibitor of Aurora A kinase, and its IC50 was determined in the MCF-7 breast cancer cell line. researchgate.net

ADP-Glo Kinase Assay : The ADP-Glo Kinase Assay is a luminescent-based method used to quantify kinase activity by measuring the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity. This assay has been utilized to determine the inhibitory activity of compounds related to diaminoquinazolines against kinases like Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). ijpsonline.com

Table 2: Example IC50 Data for Fluoroquinazoline Derivatives

| Compound | Target Kinase | Cell Line | IC50 Value (µM) | Source |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | MCF-7 | 168.78 | researchgate.net |

Immunofluorescence assays are a powerful tool for visualizing how a compound affects its target within the cell. This technique uses fluorescently labeled antibodies to detect the localization and expression levels of specific proteins. In the context of quinazoline derivatives that target the cytoskeleton, immunofluorescence can be used to observe changes in cellular structures. For instance, in a study of 2,4-diaminoquinazoline derivatives designed as tubulin polymerization inhibitors, this method was employed to analyze the effect of the compounds on the tubulin organization within SK-LU-1 lung cancer cells. umich.edu By comparing treated cells to controls, researchers can visualize disruptions in the microtubule network, providing direct evidence of target engagement and modulation. umich.edu

Plaque Reduction Assays for Antiviral Efficacy

Plaque reduction assays are a fundamental method in virology to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds. This technique relies on the ability of infectious virus particles to form localized areas of cell death or "plaques" in a confluent monolayer of host cells. The efficacy of an antiviral agent is determined by its ability to reduce the number or size of these plaques compared to an untreated virus control.

In the context of quinazoline derivatives, this assay has been instrumental in identifying and characterizing their antiviral potential. For instance, a study on 2,4-diaminoquinazoline derivatives utilized a plaque reduction assay to evaluate their activity against arboviruses. While the study did not focus exclusively on 7-fluoroquinazoline-2,4-diamine, it assessed a closely related isomer, 6-fluoro-quinazoline-2,4-diamine (DCR 137), for its ability to inhibit Chikungunya virus (CHIKV) replication in Vero cells. nih.govnih.gov

The assay involved infecting Vero cells with CHIKV and then treating them with the compound. nih.gov After an incubation period to allow for plaque formation, the cells were stained with crystal violet, which stains living cells, leaving the plaques (areas of dead cells) unstained and visible. nih.gov The number of plaques was then counted to determine the viral titer. The results demonstrated that DCR 137 significantly inhibited CHIKV replication. At 24 hours post-infection, the compound reduced plaque-forming units by 99.99%, and by 99.97% at 48 hours post-infection. nih.gov This highlights the utility of the plaque reduction assay in quantifying the potent antiviral effects of the quinazoline scaffold. nih.govnih.gov

The research identified this quinazoline derivative as a potent inhibitor of both CHIKV and Ross River virus, suggesting its potential as a broad-spectrum antiviral candidate for alphaviruses. nih.govnih.gov The success of this assay with a related compound underscores its applicability for assessing the antiviral potential of 7-fluoroquinazoline-2,4-diamine.

Table 1: Antiviral Efficacy of 6-fluoro-quinazoline-2,4-diamine (DCR 137) against Chikungunya Virus (CHIKV) via Plaque Reduction Assay